SI113 - 1392816-46-4

SI113

Catalog Number: EVT-283213
CAS Number: 1392816-46-4
Molecular Formula: C23H24N6O
Molecular Weight: 400.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SI113 is a specific inhibitor of the Sgk1 kinase activity, counteracting cancer cell proliferation.
Source and Classification

SI113 is classified as a pyrazolo[3,4-d]pyrimidine derivative. Its development stems from the need for targeted cancer therapies that can inhibit specific kinases involved in tumor progression. The compound has shown significant selectivity for SGK1 compared to other kinases such as AKT1, ABL, and SRC, making it a promising candidate for further research and potential clinical applications .

Synthesis Analysis

The synthesis of SI113 involves several key steps typical of pyrazolo[3,4-d]pyrimidine derivatives. While specific details on the synthetic route are not extensively documented in the available literature, the general approach includes:

  1. Formation of the Pyrazolo Ring: The initial step typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazolo ring.
  2. Pyrimidine Fusion: Subsequent reactions lead to the fusion of a pyrimidine ring with the pyrazolo moiety, often involving cyclization reactions facilitated by various reagents.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to yield SI113 in a suitable form for biological testing.

Technical details regarding reaction conditions (temperature, time, solvents) are critical for optimizing yield and purity but are not fully detailed in the current literature.

Molecular Structure Analysis

The molecular structure of SI113 can be represented as follows:

  • Chemical Formula: C₁₃H₁₁N₅O
  • Molecular Weight: 241.26 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its interaction with SGK1. The structure allows for specific binding interactions that inhibit kinase activity effectively.

Structural Data

  • 3D Structure: The three-dimensional conformation of SI113 can be determined using computational modeling techniques such as molecular dynamics simulations or X-ray crystallography.
  • Key Functional Groups: The presence of nitrogen atoms within the rings contributes to its binding affinity and selectivity towards SGK1.
Chemical Reactions Analysis

SI113 undergoes various chemical reactions primarily related to its interaction with biological targets:

  1. Kinase Inhibition: SI113 binds to the ATP-binding site of SGK1, inhibiting its phosphorylation activity on downstream targets.
  2. Cell Viability Assays: In vitro studies demonstrate that treatment with SI113 leads to decreased viability in cancer cell lines (e.g., HepG2 and HuH-7) through mechanisms involving apoptosis and necrosis .
  3. Synergistic Effects: When combined with other chemotherapeutic agents like paclitaxel, SI113 enhances apoptotic effects, indicating potential for combination therapies .
Mechanism of Action

The mechanism by which SI113 exerts its effects involves several steps:

  1. Inhibition of SGK1 Activity: By binding to SGK1, SI113 prevents its activation by phosphatidylinositol 3-kinase (PI3K) signaling pathways.
  2. Disruption of Cell Signaling: This inhibition leads to reduced phosphorylation of key substrates involved in cell survival and proliferation.
  3. Induction of Apoptosis: The downstream effects include increased apoptosis rates in tumor cells due to altered signaling pathways that normally promote cell survival.

Data from studies indicate that SI113's effects are dose-dependent and time-dependent, emphasizing its potential therapeutic window in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically a crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.
  • Reactivity: Reacts with biological targets specifically through non-covalent interactions typical of small molecule inhibitors.

Relevant analyses include stability tests under various conditions (temperature, pH) and solubility assessments which are crucial for formulation development.

Applications

SI113 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Primarily investigated for its role as an anti-cancer agent targeting SGK1 signaling pathways.
  • Combination Treatments: Shows promise when used alongside traditional chemotherapeutics to enhance efficacy against resistant cancer types.
  • Research Tool: Serves as a valuable tool for studying SGK1 function in various biological contexts.
Introduction to SI113 as a Therapeutic Agent

Historical Context of SGK1 Inhibition in Oncology

Serum- and glucocorticoid-regulated kinase 1 (SGK1) belongs to the AGC kinase family and shares structural homology with AKT kinases but lacks a lipid-binding PH domain [3]. Its oncogenic significance emerged from studies showing consistent SGK1 upregulation in diverse malignancies:

  • Hepatocellular carcinoma (HCC): SGK1 overexpression correlates with enhanced tumor invasiveness and poor prognosis [5].
  • Glioblastoma multiforme (GBM): SGK1 drives radioresistance and suppresses apoptosis through MDM2-mediated p53 degradation [3] [6].
  • Ovarian/endometrial cancers: SGK1 promotes paclitaxel resistance via RANBP1-dependent nuclear transport [3] [5].

Early SGK1 inhibitors like GSK650394 exhibited antitumor effects but lacked specificity. The discovery of pyrazolo[3,4-d]pyrimidine derivatives addressed this gap, leading to SI113’s development as a first-generation selective inhibitor [3] [8].

Table 1: SGK1 Dysregulation in Human Cancers

Cancer TypeSGK1 StatusFunctional ConsequencesReferences
Hepatocellular CarcinomaOverexpressedEnhanced invasion; radiotherapy resistance [5]
Glioblastoma MultiformeOverexpressedSuppressed apoptosis; chemoresistance [6]
Ovarian CancerOverexpressedPaclitaxel resistance; proliferation [3]
Adrenocortical CarcinomaUnderexpressedPoor overall survival [3]

Rationale for Targeting SGK1 in Cancer Therapy

SGK1 intersects multiple oncogenic pathways, making it a compelling therapeutic target:

  • Therapy Resistance Mechanisms:
  • Regulates RANBP1 to alter mitotic spindle stability, conferring taxane resistance in ovarian cancer [3].
  • Phosphorylates NDRG1 (Thr346) to promote cell survival in HCC and GBM [5] [6].
  • Metastasis and Proliferation:
  • Activates β-catenin/NF-κB signaling to drive epithelial-mesenchymal transition [3] [5].
  • Modulates ion channels (e.g., K⁺/Ca²⁺) to support tumor microenvironment adaptation [3] [8].
  • Synthetic Lethality Opportunities:
  • SGK1 inhibition synergizes with radiotherapy in HCC xenografts by impairing DNA damage repair (p = 0.0009 vs. controls) [5].
  • Co-inhibition with autophagy blockers (e.g., quinacrine) enhances cytotoxicity in GBM neurospheres [6].

Table 2: Preclinical Evidence Supporting SGK1 Targeting

Therapeutic ContextCombination AgentObserved SynergyModel System
RadiosensitizationIonizing radiationTumor volume reduction (89%)HCC xenografts [5]
ChemosensitizationPaclitaxelRescued drug sensitivity in resistant cellsOvarian cancer [3]
Autophagy inhibitionQuinacrineCaspase-3 activation; growth inhibitionGBM neurospheres [6]

Overview of SI113: Discovery and Initial Characterization

SI113 was identified via in silico screening targeting SGK1’s ATP-binding pocket (PDB: 3HDM) [4] [6]. Key characteristics include:

  • Chemical Properties:
  • Molecular formula: C₂₃H₂₄N₆O
  • Molecular weight: 400.48 g/mol
  • CAS number: 1392816-46-4
  • Solubility: 250 mg/mL in DMSO [1] [7] [9].
  • Selectivity Profile:
  • IC₅₀ for SGK1: 600 nM (vs. >10 µM for AKT1 and ABL kinases) [1] [7].
  • Early Biological Activity:
  • Induces G₂/M arrest and caspase-dependent apoptosis in HCC cells (HepG2, HuH-7) [5].
  • Triggers cytotoxic autophagy in GBM neurospheres via mTOR-Foxo3a axis suppression [6] [8].

Table 3: Initial Cytotoxicity Profiling of SI113

Cell LineCancer TypeIC₅₀ (24h)IC₅₀ (72h)Key Mechanisms
HepG2Hepatocellular15.87 µM3.15 µMCaspase-3 activation; G2/M arrest
HuH-7Hepatocellular2.05 µM0.58 µMNecrosis; autophagy induction
A2780Ovarian25.64 µM3.47 µMRANBP1 suppression; mitotic arrest
ADFGlioblastoma10.5 µM*-p53 stabilization; MDM2 inhibition

*Data from [1] [5]; *GIN8 glioblastoma line

Mechanistic Insights:SI113’s efficacy stems from disrupting SGK1-dependent phosphorylation cascades:

  • Downregulates MDM2, stabilizing p53 tumor suppressor in glioblastoma [6].
  • Suppresses NDRG1 phosphorylation, impairing stress adaptation in HCC [5].
  • Synergizes with quinacrine in GBM by converting pro-survival autophagy to apoptosis (p < 0.01) [4] [6].

Prodrug derivatives (e.g., ProSi113-TP) engineered for plasmin-mediated activation in tumors show enhanced in vivo specificity [2], though clinical translation remains investigational.

Properties

CAS Number

1392816-46-4

Product Name

SI113

IUPAC Name

2-[[1-[(Z)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

Molecular Formula

C23H24N6O

Molecular Weight

400.49

InChI

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12-

InChI Key

LAOYAWHHLUVMFT-QINSGFPZSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

SI113; SI-113; SI 113

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.